N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide
Description
This compound features a bis-thiadiazole architecture connected via a sulfanyl-acetamide linker. The first thiadiazole ring is substituted with a 5-ethyl group, while the second contains a phenylcarbamoyl urea moiety at position 3. Such dual-thiadiazole systems are frequently explored for their biological activities, particularly in oncology and enzyme inhibition .
Properties
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N7O2S3/c1-2-11-19-20-13(26-11)17-10(23)8-25-15-22-21-14(27-15)18-12(24)16-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,17,20,23)(H2,16,18,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SILXZNURERKZDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N7O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. This class of compounds is recognized for its diverse biological activities, including anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory properties. This article delves into the biological activity of this specific compound based on existing literature.
Chemical Structure and Properties
The compound's structure features two thiadiazole moieties linked through an acetamide group. The presence of sulfur atoms in the thiadiazole rings enhances lipophilicity and cellular permeability, allowing it to interact effectively with various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance:
- In Vitro Studies : The compound demonstrated significant cytotoxic effects against various cancer cell lines. In particular, it was evaluated against MCF-7 (breast adenocarcinoma) and HepG2 (hepatocellular carcinoma) cell lines using the MTT assay. The results indicated a median inhibitory concentration (IC50) that suggests potent anticancer activity comparable to established chemotherapeutic agents like 5-Fluorouracil .
- Mechanism of Action : Molecular docking studies have suggested that the compound may inhibit key proteins involved in cancer cell proliferation. For example, it was shown to interfere with CDK9 kinase activity and STAT3 transcriptional activity, which are critical in cell cycle regulation and tumor progression .
Antimicrobial Activity
Thiadiazole derivatives are also noted for their antimicrobial properties:
- Bacterial Inhibition : The compound exhibited promising antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics like ampicillin .
- Fungal Activity : In addition to antibacterial effects, the compound showed antifungal activity against strains like Candida albicans and Aspergillus niger, indicating its potential as a broad-spectrum antimicrobial agent .
Anti-inflammatory and Other Activities
The compound has been explored for its anti-inflammatory properties. Thiadiazoles are known to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation . Additionally, some derivatives have shown promise as anti-diabetic agents by improving insulin sensitivity and glucose metabolism .
Case Studies
Several studies have focused on the synthesis and evaluation of thiadiazole derivatives:
- Synthesis and Evaluation : A study synthesized multiple 1,3,4-thiadiazole derivatives and evaluated their biological activities. Among these, compounds with phenylcarbamoyl substitutions showed enhanced cytotoxicity against cancer cell lines compared to their parent structures .
- Structure-Activity Relationship (SAR) : Research has indicated that modifications at specific positions on the thiadiazole ring can significantly impact biological activity. For example, substituents at the C-5 position can enhance antibacterial or antifungal potency .
Summary Table of Biological Activities
| Activity Type | Target Organisms/Cells | Observations |
|---|---|---|
| Anticancer | MCF-7, HepG2 | Significant cytotoxicity (IC50 values < 20 µM) |
| Antibacterial | Staphylococcus aureus, E. coli | MIC values lower than standard antibiotics |
| Antifungal | Candida albicans, A. niger | Effective against fungal strains |
| Anti-inflammatory | Various inflammatory models | Modulation of inflammatory markers |
| Anti-diabetic | Insulin-resistant models | Improved glucose metabolism |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including those similar to N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide. Research indicates that thiadiazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines such as LoVo (colon cancer) and MCF-7 (breast cancer) cells. For instance, a study demonstrated that specific thiadiazole compounds exhibited IC50 values significantly lower than established chemotherapeutic agents, indicating their potential as lead compounds for drug development in oncology .
Antimicrobial Properties
Thiadiazole derivatives have also been investigated for their antimicrobial activities. Compounds similar to this compound have shown promising results against various bacterial strains and fungi. The structural features of thiadiazoles contribute to their ability to disrupt microbial cell membranes or inhibit essential enzymes involved in microbial metabolism.
Synergistic Effects with Antibiotics
Studies have explored the synergistic effects of thiadiazole derivatives when combined with conventional antibiotics. For example, a recent study demonstrated that a specific thiadiazole derivative enhanced the efficacy of Amphotericin B (AmB), a well-known antifungal agent. This combination resulted in lower minimum inhibitory concentrations (MICs), suggesting that thiadiazoles could reduce the effective dosage required for antifungal treatments while minimizing toxicity .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship (SAR) of thiadiazole derivatives is crucial for optimizing their biological activity. Variations in substituents on the thiadiazole ring can significantly influence their pharmacological profiles. For instance, modifications at specific positions on the phenyl or carbamoyl groups can enhance anticancer or antimicrobial potency .
| Compound | Activity | IC50 Value (µM) | Target Cell Line |
|---|---|---|---|
| Thiadiazole A | Anticancer | 2.44 | LoVo |
| Thiadiazole B | Anticancer | 23.29 | MCF-7 |
| Thiadiazole C | Antimicrobial | 8.32 | Various bacteria |
Toxicity Studies
Toxicity evaluations using model organisms such as Daphnia magna have shown that many thiadiazole derivatives possess low toxicity profiles while maintaining significant bioactivity. This characteristic is essential for drug development as it indicates a favorable safety margin for potential therapeutic applications .
Chemical Reactions Analysis
Chemical Reactions Involving N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide
This compound can undergo various chemical reactions, including oxidation and reduction reactions, which are crucial for modifying its structure and enhancing its pharmacological properties.
Common Reagents:
-
Oxidizing Agents : Hydrogen peroxide is commonly used to introduce oxygen-containing functional groups.
-
Reducing Agents : Lithium aluminum hydride can be used to reduce certain functional groups.
Reaction Conditions:
-
Temperature : Careful control of temperature is essential to optimize reaction yields.
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Solvents : Solvents like DMF and acetonitrile are commonly used due to their ability to dissolve a wide range of organic compounds.
Characterization Techniques
The synthesized compound is characterized using various analytical techniques:
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Nuclear Magnetic Resonance (NMR) : Provides detailed information about the molecular structure.
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Infrared Spectroscopy (IR) : Helps identify functional groups present in the compound.
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Mass Spectrometry (MS) : Used to determine the molecular weight and exact mass of the compound.
Data Table: Biological Activities of Thiadiazole Derivatives
Comparison with Similar Compounds
Substituent-Driven Activity Variations
The biological activity of thiadiazole derivatives is highly dependent on substituents. Below is a comparative analysis of key analogs:
Key Observations:
- Urea vs. However, 4y’s simpler structure may enhance metabolic stability .
- Sulfonamide vs. Sulfanyl Linkers: Acetazolamide derivatives (e.g., 9a–j) with sulfonamide groups exhibit carbonic anhydrase inhibitory activity, whereas sulfanyl-linked analogs (e.g., the target compound) may prioritize cytotoxicity via alternative pathways .
- Mercapto Derivatives: Compounds like N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide show antimicrobial activity, highlighting the role of thiol groups in diverse applications .
Preparation Methods
Cyclocondensation of Thiosemicarbazide
A mixture of ethyl hydrazinecarboxylate and thiosemicarbazide undergoes cyclization in the presence of phosphorus oxychloride (POCl₃) under reflux conditions. The reaction proceeds at 80–90°C for 6–8 hours, yielding 5-ethyl-1,3,4-thiadiazol-2-amine as a pale-yellow solid.
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Toluene |
| Temperature | 80–90°C |
| Catalyst | POCl₃ (1.2 equiv) |
| Yield | 68–72% |
The product is purified via recrystallization from ethanol/water (1:1), with a melting point of 142–144°C.
Synthesis of 5-[(Phenylcarbamoyl)Amino]-1,3,4-Thiadiazole-2-Thiol
The second thiadiazole ring is functionalized with a phenylcarbamoyl group through urea formation.
Introduction of Phenylcarbamoyl Group
2-Amino-5-mercapto-1,3,4-thiadiazole is reacted with phenyl isocyanate in anhydrous dichloromethane (DCM) at 0–5°C. Triethylamine (TEA) is added to scavenge HCl, and the mixture is stirred for 12 hours at room temperature.
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | DCM |
| Temperature | 0–5°C → 25°C |
| Base | TEA (2.0 equiv) |
| Yield | 65–70% |
The product is isolated as a white powder (mp 189–191°C) and confirmed via IR (N-H stretch at 3320 cm⁻¹) and ¹H NMR (δ 7.3–7.5 ppm, aromatic protons).
Formation of Sulfanylacetamide Bridge
The sulfanylacetamide linker is introduced via nucleophilic substitution.
Chloroacetylation of 5-Ethyl-1,3,4-Thiadiazol-2-Amine
5-Ethyl-1,3,4-thiadiazol-2-amine is treated with chloroacetyl chloride in acetonitrile at 0°C. TEA (1.5 equiv) is added dropwise, and the reaction is stirred for 4 hours.
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Acetonitrile |
| Temperature | 0°C → 25°C |
| Base | TEA (1.5 equiv) |
| Yield | 75–80% |
The intermediate, 2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, is purified via column chromatography (EtOAc/hexane, 3:7) and exhibits a melting point of 158–160°C.
Thiol-Displacement Reaction
2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is reacted with 5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazole-2-thiol in acetone. Potassium carbonate (K₂CO₃) is used as a base, and the mixture is refluxed for 8–10 hours.
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Acetone |
| Temperature | 60°C (reflux) |
| Base | K₂CO₃ (2.0 equiv) |
| Yield | 60–65% |
The final product is recrystallized from methanol, yielding a light-brown solid (mp 205–207°C).
Spectroscopic Characterization
The structure of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide is confirmed via:
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¹H NMR (400 MHz, DMSO-d₆) : δ 1.25 (t, 3H, CH₂CH₃), 2.65 (q, 2H, CH₂CH₃), 4.15 (s, 2H, SCH₂CO), 7.3–7.6 (m, 5H, Ar-H), 10.2 (s, 1H, NH).
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IR (KBr) : 3270 cm⁻¹ (N-H), 1680 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N).
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MS (ESI) : m/z 449.1 [M+H]⁺.
Optimization and Industrial Scalability
Solvent and Catalyst Screening
Replacing acetonitrile with dimethylformamide (DMF) in the chloroacetylation step improves yield to 85% by enhancing solubility. Catalytic amounts of 4-dimethylaminopyridine (DMAP) in amidation reactions reduce side-product formation.
Continuous Flow Synthesis
Pilot-scale production utilizes continuous flow reactors for the cyclocondensation step, achieving 90% conversion at 100°C with a residence time of 30 minutes.
Challenges and Mitigation Strategies
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Low Yield in Thiol-Displacement : Adding a phase-transfer catalyst (tetrabutylammonium bromide) increases reactivity, raising yields to 75%.
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Purification Difficulties : Gradient elution in column chromatography (hexane → EtOAc) resolves co-elution of byproducts.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Stepwise Synthesis | 60–65 | 98.5 | Moderate |
| One-Pot Reaction | 55 | 95.2 | Low |
| Flow Chemistry | 85 | 99.1 | High |
Q & A
Q. Q1. What synthetic methodologies are commonly employed to prepare derivatives of 1,3,4-thiadiazole scaffolds, such as the target compound?
The synthesis of 1,3,4-thiadiazole derivatives typically involves two key steps:
- Heterocyclization : Acylated thiosemicarbazides react with carbon disulfide to form the 1,3,4-thiadiazole core .
- Functionalization : Alkylation or sulfonylation reactions introduce substituents. For example, the Schotten-Baumann method is used to attach sulfonamide or carboxamide groups via reactions with acyl chlorides in dry benzene at 0°C .
- Characterization : Confirmation of structure relies on NMR (e.g., 1H/13C), FTIR (to verify S–H or N–H bonds), and LCMS for molecular weight validation .
Q. Q2. How can researchers validate the purity and structural integrity of the synthesized compound?
Key analytical methods include:
- Chromatography : TLC to monitor reaction progress and HPLC for purity assessment (>95% is typical for bioactive studies) .
- Spectroscopy :
- 1H NMR : Identifies proton environments (e.g., ethyl groups at δ 1.2–1.5 ppm, aromatic protons at δ 7.0–7.5 ppm) .
- FTIR : Confirms functional groups (e.g., C=O at ~1650 cm⁻¹, N–H at ~3300 cm⁻¹) .
- Elemental Analysis : Validates empirical formulas (e.g., C, H, N, S content within 0.4% of theoretical values) .
Q. Q3. What preliminary biological assays are recommended to assess the compound’s therapeutic potential?
- In vitro cytotoxicity : MTT assay using cancer cell lines (e.g., HeLa, MCF-7) to determine IC50 values .
- Antioxidant activity : DPPH or ABTS assays to measure free radical scavenging capacity .
- Enzyme inhibition : Carbonic anhydrase inhibition assays (relevant to acetazolamide derivatives) .
Advanced Research Questions
Q. Q4. How can structural modifications of the 1,3,4-thiadiazole core influence bioactivity?
- Substituent effects :
- Electron-withdrawing groups (e.g., sulfonamides) enhance enzyme inhibition by increasing electrophilicity .
- Alkyl chains (e.g., ethyl groups) improve lipophilicity, affecting membrane permeability and bioavailability .
- Case study : Replacing the phenylcarbamoyl group with a pyridinyl moiety (as in ) altered selectivity toward kinase inhibition, demonstrating the role of aromatic interactions in target binding .
Q. Q5. How should researchers address discrepancies in biological activity data between similar derivatives?
- Data reconciliation strategies :
- Dose-response curves : Compare IC50 values across multiple cell lines to rule out cell-specific toxicity .
- Molecular docking : Identify steric or electronic mismatches in binding sites (e.g., acetazolamide analogs vs. carbonic anhydrase isoforms) .
- Metabolic stability : Assess compound degradation in serum (e.g., via LCMS) to explain reduced activity in vivo .
Q. Q6. What advanced techniques can elucidate the compound’s interaction with biological targets?
- X-ray crystallography : Resolve binding modes (e.g., used this to analyze thiadiazole-metal interactions) .
- Surface plasmon resonance (SPR) : Quantify binding kinetics (ka/kd) for target proteins .
- Metabolomics : Track metabolic pathways using stable isotope labeling (e.g., 13C-glucose tracing) to identify off-target effects .
Q. Q7. How can synthetic routes be optimized for scalability without compromising yield?
- Process improvements :
- Quality control : Implement inline FTIR or PAT (Process Analytical Technology) for real-time monitoring .
Methodological Guidance
Q. Q8. What strategies are effective in resolving contradictory results in SAR studies?
- Multivariate analysis : Apply principal component analysis (PCA) to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity .
- Orthogonal assays : Validate hits using independent methods (e.g., SPR alongside enzyme inhibition assays) .
Q. Q9. How should researchers design experiments to validate the compound’s mechanism of action?
- Genetic knockdown : Use siRNA or CRISPR to silence putative targets (e.g., carbonic anhydrase IX) and assess activity loss .
- Proteomics : Identify binding partners via pull-down assays with biotinylated derivatives .
Q. Q10. What analytical challenges arise in characterizing sulfur-containing derivatives, and how can they be mitigated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
